N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
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Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine ring fused to a phenylacetamide moiety
Mechanism of Action
Target of Action
The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyrimidine derivatives
Uniqueness
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. The presence of both the imidazo[1,2-a]pyrimidine and phenylacetamide moieties allows for versatile functionalization and a broad range of applications in various scientific fields .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDMYKMTJOZMEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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